

# The Biosynthesis of Tenacissoside G in Plants: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Tenacissoside G

Cat. No.: B10814407

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## Abstract

**Tenacissoside G**, a C21 steroidal glycoside found in the medicinal plant *Marsdenia tenacissima*, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for enabling metabolic engineering approaches to enhance its production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of **Tenacissoside G**, integrating findings from genomics, transcriptomics, and metabolomics studies. It details the putative enzymatic steps, from the initial steroid backbone formation to the final glycosylation and acylation modifications. Furthermore, this guide presents detailed experimental protocols for key research methodologies and summarizes the available quantitative data to support researchers and drug development professionals in this field.

## Introduction

*Marsdenia tenacissima* (Roxb.) Wight & Arn. is a perennial vine belonging to the Apocynaceae family, with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a class of C21 steroidal glycosides, among which **Tenacissoside G** is a prominent member. The complex structure of **Tenacissoside G**, featuring a polyhydroxylated pregnane aglycone and a unique sugar chain with acyl modifications, presents a fascinating challenge for biosynthetic elucidation. Recent advancements, including the sequencing of the *M. tenacissima* genome, have provided unprecedented insights into the genetic basis of its biosynthesis<sup>[1][2]</sup>. This guide aims to consolidate the current understanding of the **Tenacissoside G** biosynthetic

pathway, providing a valuable resource for researchers in phytochemistry, synthetic biology, and drug discovery.

## The Putative Biosynthetic Pathway of Tenacissoside G

The biosynthesis of **Tenacissoside G** can be conceptually divided into three main stages: 1) formation of the C21 pregnane backbone, 2) modification of the aglycone, and 3) glycosylation and acylation of the sugar moieties.

### Formation of the C21 Pregnane Backbone

The initial steps of **Tenacissoside G** biosynthesis involve the formation of the fundamental C21 steroid skeleton, starting from cholesterol. This pathway is initiated by the conversion of cholesterol to pregnenolone, a critical branch point in steroid metabolism. Recent research has identified key enzymes in *M. tenacissima* that catalyze these initial steps, leading to the formation of progesterone, a key intermediate[3][4].

The proposed pathway begins with cholesterol and proceeds through the following key steps:

- **Cholesterol to Pregnenolone:** This conversion is catalyzed by a cytochrome P450 side-chain cleavage enzyme (P450scc). Transcriptome analysis of *M. tenacissima* has identified two candidate P450 enzymes, designated as Mt108 and Mt150, which are proposed to carry out this crucial step[3].
- **Pregnenolone to Progesterone:** The conversion of pregnenolone to progesterone is a two-step process involving a 3 $\beta$ -hydroxysteroid dehydrogenase/ $\Delta^5$ - $\Delta^4$ -isomerase. A single enzyme, MtHSD5, has been identified in *M. tenacissima* that likely catalyzes both reactions.

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Figure 1. Proposed pathway for the formation of the C21 pregnane backbone in *Marsdenia tenacissima*.

## Aglycone Modification: The Path to Tenacigenin B

Following the formation of the basic C21 steroid structure, a series of modifications, including hydroxylations and other enzymatic transformations, lead to the formation of the specific aglycone of **Tenacissoside G**, which is a derivative of Tenacigenin B. While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptome data from *M. tenacissima* has identified numerous candidate cytochrome P450s and other enzymes that are likely involved in this part of the pathway. The genome of *M. tenacissima* provides a valuable resource for identifying these candidate genes.

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Figure 2. Putative pathway for the modification of the pregnane aglycone to form Tenacigenin B.
```

## Glycosylation and Acylation: The Final Steps to Tenacissoside G

The final stage in the biosynthesis of **Tenacissoside G** involves the sequential addition of sugar moieties and acyl groups to the Tenacigenin B aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases, respectively.

- Glycosylation: UGTs transfer sugar residues from activated sugar donors, such as UDP-glucose, to the aglycone. The complex trisaccharide chain of **Tenacissoside G** suggests the involvement of multiple, specific UGTs. While the specific UGTs for **Tenacissoside G** biosynthesis have not yet been functionally characterized, the *M. tenacissima* genome is expected to contain a large family of UGT genes that are potential candidates.
- Acylation: The sugar moieties of many tenacissosides are further decorated with various acyl groups. This acylation is likely carried out by acyltransferases, which utilize acyl-CoA donors. The identification and characterization of these enzymes are key remaining steps in fully elucidating the pathway.

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dot Figure 3. Final glycosylation and acylation steps in the biosynthesis of **Tenacissoside G**.

## Quantitative Data

Quantitative analysis of tenacissosides and their precursors is essential for understanding the regulation of the biosynthetic pathway and for quality control of medicinal materials. The following tables summarize the available quantitative data.

Table 1: Concentration of Progesterone and its Precursors in *Marsdenia tenacissima* Tissues

Compound	Root (µg/g DW)	Leaf (µg/g DW)	Fruit (µg/g DW)
Cholesterol	~4.8	-	-
Pregnenolone	~66.5	-	-
Progesterone	-	~4.3	-

Data extracted from the bioRxiv preprint on de novo progesterone synthesis in plants.

Note: "-" indicates data not reported.

Table 2: Content of Tenacissosides I, G, and H in *Marsdenia tenacissima* under different Calcium Treatments

Treatment	Tenacissoside I (relative content)	Tenacissoside G (relative content)	Tenacissoside H (relative content)
Control	1.00	1.00	1.00
Calcium Addition	Increased	Increased	Increased

Qualitative data from Zhou et al. (2023) indicating an increase in tenacissoside content with calcium treatment. Specific quantitative values were not provided in the abstract.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Tenacissoside G** biosynthesis.

## Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes involved in the biosynthesis of **Tenacissoside G** by comparing the transcriptomes of different tissues or plants under different conditions.

Methodology:

- **Plant Material:** Collect fresh tissues (e.g., roots, stems, leaves) from *M. tenacissima* plants. For comparative studies, use plants grown under different conditions (e.g., with and without calcium treatment).
- **RNA Extraction:** Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.
- **Library Preparation and Sequencing:** Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA samples using a TruSeq RNA Sample Prep Kit (Illumina). Perform paired-end sequencing on an Illumina HiSeq platform.
- **Data Analysis:**
  - **Quality Control:** Trim raw sequencing reads to remove adapters and low-quality sequences using tools like Trimmomatic.
  - **De novo Assembly:** For species without a reference genome, assemble the high-quality reads into transcripts using Trinity or a similar assembler.
  - **Gene Annotation:** Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
  - **Differential Gene Expression Analysis:** Map the reads back to the assembled transcriptome or the reference genome. Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes (DEGs) between different samples using software packages like edgeR or DESeq2.

- Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biosynthetic pathways.

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Data_Analysis -> End; }
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dot Figure 4. General workflow for transcriptome analysis to identify biosynthetic genes.

## Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate enzymes (e.g., P450s, UGTs) identified through transcriptome analysis.

Methodology:

- Gene Cloning: Amplify the full-length coding sequence of the candidate gene from *M. tenacissima* cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for *E. coli* or pYES2 for yeast).
- Heterologous Expression:
  - *E. coli*: Transform the expression vector into a suitable *E. coli* strain (e.g., BL21(DE3)). Induce protein expression with IPTG and grow the cells at a lower temperature (e.g., 16-20°C) to improve protein solubility.

- Yeast (*Saccharomyces cerevisiae*): Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Induce protein expression by growing the cells in a galactose-containing medium.
- Protein Purification (Optional): If required, purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Enzyme Assays:
  - P450s: Perform in vitro assays using the purified enzyme or microsomal fractions containing the recombinant P450. The reaction mixture should include the putative substrate (e.g., cholesterol, progesterone), a P450 reductase, and NADPH.
  - UGTs: The assay mixture should contain the purified UGT, the acceptor substrate (e.g., Tenacigenin B), and an activated sugar donor (e.g., UDP-glucose).
- Product Analysis: Analyze the reaction products using HPLC-MS or GC-MS to identify the newly formed compounds and compare them with authentic standards.

```
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Figure 5. Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

## Quantification of Tenacissoside G using UPLC-MS/MS

Objective: To accurately quantify the concentration of **Tenacissoside G** in plant extracts or biological samples.

Methodology:

- Sample Preparation:
  - Plant Material: Grind dried plant material to a fine powder. Extract a known amount of powder with methanol or ethanol using ultrasonication or soxhlet extraction. Filter the extract and dilute it to a suitable concentration.
  - Biological Fluids (e.g., Plasma): Perform protein precipitation with acetonitrile or methanol, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.
- UPLC-MS/MS Conditions:
  - Chromatographic Separation: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). The mobile phase typically consists of a gradient of water (with 0.1% formic acid) and acetonitrile.
  - Mass Spectrometry: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  - MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for **Tenacissoside G** and an appropriate internal standard (e.g., another tenacissoside not present in the sample or a structurally related compound).
- Quantification: Construct a calibration curve using a series of standard solutions of **Tenacissoside G** of known concentrations. Quantify the amount of **Tenacissoside G** in the samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

## Conclusion and Future Perspectives

The elucidation of the **Tenacissoside G** biosynthetic pathway is a rapidly advancing field. The availability of the *M. tenacissima* genome and transcriptome data has laid a strong foundation

for identifying the complete set of genes involved. The putative pathway presented in this guide provides a roadmap for future research. Key areas for future investigation include:

- Functional characterization of the candidate P450s, UGTs, and acyltransferases to definitively establish their roles in the pathway.
- Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes, which could be exploited to enhance **Tenacissoside G** production.
- Metabolic engineering of *M. tenacissima* or heterologous hosts (e.g., yeast, *Nicotiana benthamiana*) to create sustainable platforms for the production of **Tenacissoside G** and other valuable tenacissosides.

By addressing these research questions, the scientific community can unlock the full potential of **Tenacissoside G** as a therapeutic agent and ensure its sustainable production for future generations.

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## References

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